molecular formula C16H17N3O4S B2923832 isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate CAS No. 1021262-54-3

isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate

Cat. No. B2923832
CAS RN: 1021262-54-3
M. Wt: 347.39
InChI Key: LSYPNENYWVKBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis in Drug Development

The compound has been explored in the synthesis of various drug intermediates and analogs. For instance, Lucarini and Tomasini (2001) demonstrated the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which have potential applications in drug development (Lucarini & Tomasini, 2001). Similarly, Fleck et al. (2003) developed a process for the preparation of key intermediates in the synthesis of premafloxacin, an antibiotic for veterinary pathogens (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Antitumor Applications

Gangjee et al. (2005) synthesized and evaluated novel compounds as antitumor agents, showing potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Food and Biological Research

Nemet, Varga-Defterdarović, and Turk (2006) explored the role of methylglyoxal, a reactive alpha-oxoaldehyde, in biological systems. This compound forms advanced glycation end-products which are implicated in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Antibacterial and Antifungal Activities

Thanh and Mai (2009) synthesized compounds exhibiting antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Thanh & Mai, 2009).

Role in Herbicides

Yang, Ye, and Lu (2008) synthesized labeled versions of the herbicidal ingredient ZJ0273 for studying its environmental behavior and metabolism (Yang, Ye, & Lu, 2008).

EP1 Receptor Antagonist Development

Naganawa et al. (2006) reported the synthesis and evaluation of compounds as EP1 receptor antagonists, potentially useful in drug development (Naganawa et al., 2006).

Synthesis of Heterocyclic Systems

Toplak, Svete, Grdadolnik, and Stanovnik (1999) utilized this compound in the synthesis of various heterocyclic systems, which have potential applications in medicinal chemistry (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

properties

IUPAC Name

2-methylpropyl 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-9(2)8-23-15(22)10-3-5-11(6-4-10)17-7-12-13(20)18-16(24)19-14(12)21/h3-7,9H,8H2,1-2H3,(H3,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUFXCPXUFWVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate

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